molecular formula C23H32N6O3S2 B590386 Thiovardenafil CAS No. 912576-24-0

Thiovardenafil

Cat. No.: B590386
CAS No.: 912576-24-0
M. Wt: 504.668
InChI Key: MCSQZXZRMSVFGJ-UHFFFAOYSA-N
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Description

Thiovardenafil is a thiol analogue of the phosphodiesterase type 5 (PDE5) inhibitor VardenafilThe molecular formula of this compound is C23H32N6O3S2, and it has a molecular weight of 504.67 g/mol .

Scientific Research Applications

Thiovardenafil has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the study of PDE5 inhibitors.

    Biology: this compound is studied for its effects on cellular signaling pathways involving cyclic guanosine monophosphate (cGMP).

    Medicine: It is investigated for its potential therapeutic effects in treating erectile dysfunction and other conditions related to PDE5 inhibition.

    Industry: This compound is used in the development of new pharmaceuticals and as a tool in drug discovery.

Future Directions

While specific future directions for Thiovardenafil are not mentioned, the related compound Vardenafil has been studied for its potential uses in penile rehabilitation, decreasing lower urinary tract symptoms resulting from benign prostatic hyperplasia, and management of pulmonary hypertension .

Mechanism of Action

Target of Action

Thiovardenafil is a thiol analogue of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation . By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and smooth muscle relaxation .

Mode of Action

This compound, like Vardenafil, works by inhibiting PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . PDE5 inhibitors, such as this compound, inhibit the degradation of cGMP, allowing increased blood flow into the penis, resulting in an erection .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO/cGMP pathway . This pathway is crucial for the process of penile erection. The inhibition of PDE5 by this compound prevents the degradation of cGMP, leading to an increase in cGMP levels. This, in turn, leads to relaxation of the smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and the subsequent erection .

Pharmacokinetics

Vardenafil is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 2 hours . It is metabolized in the liver via CYP3A4, and its terminal half-life is approximately 4 to 6 hours . It is expected that this compound would have similar pharmacokinetic properties.

Result of Action

The primary molecular effect of this compound is the inhibition of PDE5, leading to an increase in cGMP levels . This results in the relaxation of smooth muscle cells in the corpus cavernosum and increased blood flow, facilitating an erection . On a cellular level, this compound’s action results in vasodilation and smooth muscle relaxation.

Action Environment

Factors such as diet, lifestyle, and co-administration with other drugs (particularly those metabolized by cyp3a4) could potentially impact the pharmacokinetics and pharmacodynamics of this compound

Preparation Methods

One common synthetic route involves the condensation of appropriate starting materials under controlled conditions to form the desired thiophene ring system . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Thiovardenafil undergoes various chemical reactions, including:

Comparison with Similar Compounds

Thiovardenafil is similar to other PDE5 inhibitors such as Vardenafil, Sildenafil, and Tadalafil. it is unique due to the presence of the thiol group, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

This compound’s uniqueness lies in its thiol group, which may offer distinct advantages in terms of selectivity and potency.

Properties

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S2/c1-5-8-20-24-16(4)21-23(33)25-22(26-29(20)21)18-15-17(9-10-19(18)32-7-3)34(30,31)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSQZXZRMSVFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912576-24-0
Record name Thiovardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOVARDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B861171EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: Why is the detection of Thiovardenafil in healthcare foods a concern?

A1: While the provided abstract [] does not delve into the specific dangers of this compound, its presence in healthcare foods raises concerns because it is an undeclared pharmaceutical ingredient. This means consumers are unknowingly ingesting a substance that may have unintended effects and could interact with other medications they might be taking. The fact that it is being added illegally suggests a lack of quality control and potential health risks for consumers.

Q2: What analytical technique was employed to detect this compound in the study?

A2: The study utilized liquid chromatography-mass spectrometry (LC-MS) to detect this compound in healthcare foods []. This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of the compound within complex matrices.

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